molecular formula C12H17ClINO B1395486 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride CAS No. 1219976-54-1

3-[(2-Iodophenoxy)methyl]piperidine hydrochloride

Cat. No. B1395486
CAS RN: 1219976-54-1
M. Wt: 353.63 g/mol
InChI Key: OYFHNKYHRNECNY-UHFFFAOYSA-N
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Description

“3-[(2-Iodophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H17ClINO . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “3-[(2-Iodophenoxy)methyl]piperidine hydrochloride” are not detailed in the retrieved sources.

Scientific Research Applications

Heterocyclic Compound Synthesis

3-[(2-Iodophenoxy)methyl]piperidine hydrochloride is a valuable building block in the synthesis of heterocyclic compounds. Its structure allows for selective reactions and high yields, making it a preferred choice for constructing complex molecular frameworks often found in pharmaceuticals and agrochemicals .

Pharmacological Research

This compound plays a significant role in pharmacological research due to its piperidine moiety, a common feature in many drugs. It’s used to study binding affinities and biological activities, contributing to the development of new medications with potential therapeutic applications .

Analytical Chemistry

In analytical chemistry, 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride can be used as a reference compound or a reagent in various chemical analyses. Its distinct iodine component makes it detectable through techniques like mass spectrometry, aiding in the identification and quantification of substances .

Biopharma Production

The compound’s structural properties are beneficial in biopharmaceutical manufacturing. It can be involved in the synthesis of active pharmaceutical ingredients (APIs) or serve as an intermediate in creating more complex molecules required for drug production .

Safety and Controlled Environment Applications

Due to its reactive nature, this compound is also studied for its safety profile in controlled environments. Research in this area ensures safe handling, storage, and disposal practices, which are crucial for laboratory and industrial settings .

Advanced Battery Science and Technology

In the field of battery science, 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride may be explored for its electrochemical properties. Its inclusion in battery technology research could lead to advancements in energy storage solutions .

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . Specific safety and hazard information for “3-[(2-Iodophenoxy)methyl]piperidine hydrochloride” is not provided in the retrieved sources.

Future Directions

Piperidine and its derivatives are among the most common heterocyclic fragments present in FDA approved drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future direction for “3-[(2-Iodophenoxy)methyl]piperidine hydrochloride” and similar compounds likely involves further exploration of their synthesis and potential therapeutic applications.

properties

IUPAC Name

3-[(2-iodophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFHNKYHRNECNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Iodophenoxy)methyl]piperidine hydrochloride

CAS RN

1219976-54-1
Record name Piperidine, 3-[(2-iodophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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